1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate
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Overview
Description
1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and two carboxylate groups attached to a pyrrolidine ring. It is used in various scientific research applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the use of benzylamine and methyl acrylate.
Reaction Conditions: The reaction is carried out under reflux conditions, where benzylamine reacts with methyl acrylate to form N,N-bis(β-methyl acrylate) benzylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, influencing their activity. This binding can lead to changes in cellular processes and biochemical pathways, contributing to its observed effects .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 1-benzyl-4-oxopyrrolidine-3-carboxylate: Another related compound with a different substitution pattern.
Uniqueness
1-Benzyl 3-methyl 4-oxopyrrolidine-1,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H15NO5 |
---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
1-O-benzyl 3-O-methyl 4-oxopyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H15NO5/c1-19-13(17)11-7-15(8-12(11)16)14(18)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
InChI Key |
KFRNLYFMKDXCIN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CN(CC1=O)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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